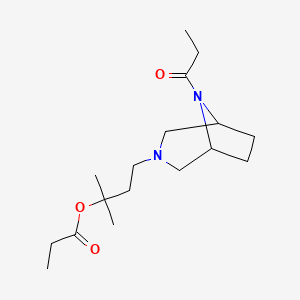
alpha,alpha-Dimethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane-3-propanol propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,alpha-Dimethyl-8-propionyl-3,8-diazabicyclo(321)octane-3-propanol propionate is a complex organic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha-Dimethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane-3-propanol propionate typically involves multiple steps. One common method is the double Michael addition of carbon nucleophiles to cyclic dienones. This reaction proceeds with yields ranging from 42% to 96%, depending on the specific conditions and reagents used . The stereochemistry of the bridged secondary, tertiary, or quaternary center can be controlled during this process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would likely apply.
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha-Dimethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane-3-propanol propionate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Alpha,alpha-Dimethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane-3-propanol propionate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of alpha,alpha-Dimethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane-3-propanol propionate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and ion channels.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound is structurally similar and is the central core of tropane alkaloids, which have various biological activities.
Bicyclo[3.2.1]octane: Another structurally related compound with different chemical properties and applications.
Uniqueness
Alpha,alpha-Dimethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane-3-propanol propionate is unique due to its specific substitution pattern and the presence of both diaza and propionyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
67571-99-7 |
|---|---|
Molecular Formula |
C17H30N2O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
[2-methyl-4-(8-propanoyl-3,8-diazabicyclo[3.2.1]octan-3-yl)butan-2-yl] propanoate |
InChI |
InChI=1S/C17H30N2O3/c1-5-15(20)19-13-7-8-14(19)12-18(11-13)10-9-17(3,4)22-16(21)6-2/h13-14H,5-12H2,1-4H3 |
InChI Key |
GPVHHBJNESWWFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2CCC1CN(C2)CCC(C)(C)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















